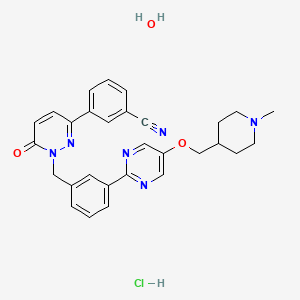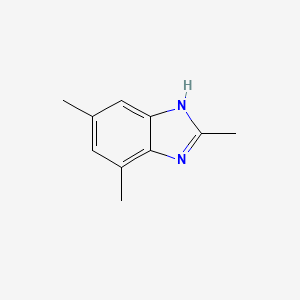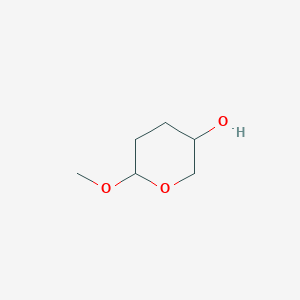
6-methoxytetrahydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxytetrahydro-2H-pyran-3-ol is an organic compound belonging to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position makes this compound unique. It is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
6-methoxytetrahydro-2H-pyran-3-ol can be compared with other similar compounds such as:
Linalool oxide: This compound has a similar structure but with different functional groups.
Bisabolol oxide: Another similar compound with different substituents on the pyran ring
Eigenschaften
CAS-Nummer |
28194-32-3 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
6-methoxyoxan-3-ol |
InChI |
InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
MGCVEMGADCDADD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CO1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
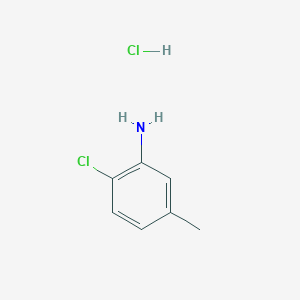
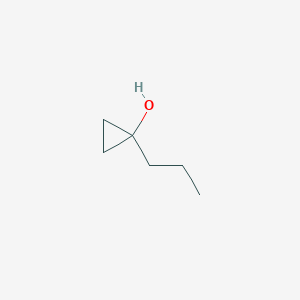
![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)
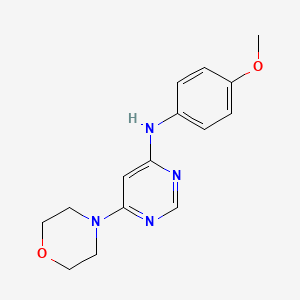
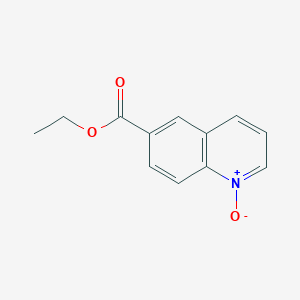
![1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1h-Indazole](/img/structure/B8766084.png)
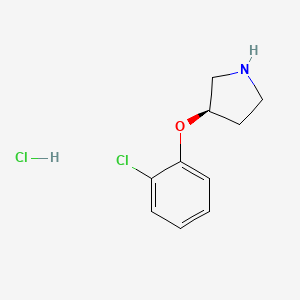
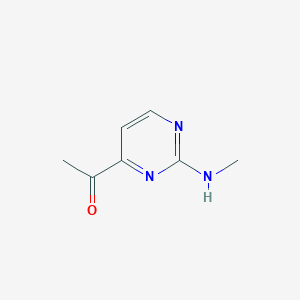
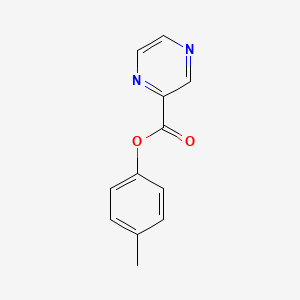
![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)
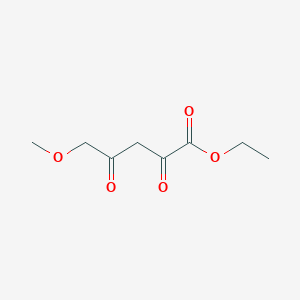
![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)
